Isoacteoside

Description

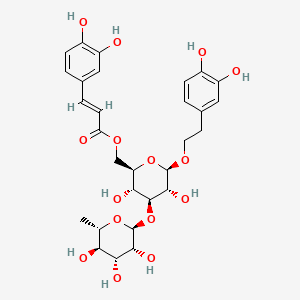

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMHEHXNBNCPCI-QEOJJFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317837 | |

| Record name | Isoacteoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61303-13-7 | |

| Record name | Isoacteoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61303-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoacteoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061303137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | iso-acteoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoacteoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOACTEOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588LJK42AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Isoacteoside in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoacteoside, a phenylethanoid glycoside and a structural isomer of acteoside, exhibits a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. This document includes a compilation of available quantitative data, detailed experimental protocols for key research techniques, and visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers in phytochemistry, biotechnology, and drug development.

Introduction

Phenylethanoid glycosides (PhGs) are a diverse class of natural products widely distributed in the plant kingdom, with this compound and its isomer acteoside being among the most studied. This compound is characterized by a hydroxytyrosol and a caffeic acid moiety attached to a central glucose unit, with the caffeoyl group specifically esterified at the 6'-position of the glucose. This structural feature distinguishes it from acteoside, where the caffeoyl group is at the 4'-position. While the biosynthesis of acteoside has been more extensively studied, the pathway leading to this compound is understood to follow a similar route, diverging at the final acylation step. This guide will focus on the elucidated and putative steps of this compound formation.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, which is responsible for the synthesis of a vast array of secondary metabolites in plants. The pathway can be broadly divided into three main stages:

-

Formation of the Hydroxytyrosol Moiety: This part of the pathway originates from the aromatic amino acid L-tyrosine.

-

Formation of the Caffeoyl Moiety: This branch starts with the aromatic amino acid L-phenylalanine.

-

Assembly and Final Modification: This stage involves the glycosylation of the hydroxytyrosol aglycone and the subsequent acylation to form this compound.

Biosynthesis of the Hydroxytyrosol Aglycone

The formation of hydroxytyrosol begins with L-tyrosine, which undergoes a series of enzymatic conversions:

-

Tyrosine to Tyramine: L-tyrosine is decarboxylated by tyrosine decarboxylase (TyDC) to yield tyramine.

-

Tyramine to Dopamine: Tyramine is then hydroxylated by tyramine hydroxylase (TH) or a polyphenol oxidase (PPO) to form dopamine.

-

Dopamine to Hydroxytyrosol: Dopamine can be further converted to hydroxytyrosol through a series of reactions that may involve deamination, oxidation, and reduction, although the precise enzymatic steps are not fully elucidated in all plant species.

Biosynthesis of the Caffeoyl Moiety (Caffeoyl-CoA)

The caffeoyl moiety is derived from L-phenylalanine through the core phenylpropanoid pathway:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the 4-position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid.

-

p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA.

-

p-Coumaroyl-CoA to Caffeoyl-CoA: Finally, p-coumaroyl-CoA is hydroxylated at the 3-position by p-coumaroyl shikimate 3'-hydroxylase (C3'H) , another cytochrome P450 enzyme, to produce caffeoyl-CoA.

Assembly and Final Acylation to this compound

This final stage involves the convergence of the two branches and the key regioselective acylation:

-

Glycosylation of Hydroxytyrosol: Hydroxytyrosol is glycosylated at the 1-hydroxyl group by a UDP-glucose:phenylethanoid glucosyltransferase (UGT) to form hydroxytyrosol 1-O-β-D-glucoside. Several UGTs from the UGT85 family have been implicated in this step for related phenylethanoid glycosides.

-

Rhamnosylation: Subsequently, a rhamnosyltransferase attaches a rhamnose sugar to the glucose moiety.

-

Regioselective Acylation to form this compound: The key step differentiating this compound from acteoside biosynthesis is the regioselective transfer of the caffeoyl group from caffeoyl-CoA to the 6'-hydroxyl group of the glucose moiety of the glycosylated hydroxytyrosol intermediate. This reaction is catalyzed by a putative caffeoyl-CoA:phenylethanoid glucoside 6'-O-caffeoyltransferase , which belongs to the BAHD family of acyltransferases. While a specific enzyme for this 6'-acylation has not been definitively characterized, studies on the biosynthesis of the 4'-acylated isomer, acteoside, have identified BAHD acyltransferases with high regioselectivity, suggesting a similar enzyme is responsible for this compound formation[1][2]. Research in sesame (Sesamum indicum) has shown that certain acyltransferases can catalyze caffeoylation at both the 4'- and 6'-positions, although with different efficiencies[3].

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound in plants.

Quantitative Data

The concentration of this compound can vary significantly between plant species and even different tissues within the same plant. The following table summarizes some reported quantitative data for this compound in various plant species.

| Plant Species | Plant Part | This compound Content | Analytical Method | Reference |

| Plantago asiatica L. | Leaves | Detected (peak identified) | HPLC | [4] |

| Plantago lanceolata L. | Leaves | Varies by cultivar and season | HPLC | [5] |

| Cistanche deserticola | Stems | 13.0 mg from 297 mg extract | HSCCC-HPLC | [6] |

Experimental Protocols

Metabolite Extraction from Plant Tissue for Phenylethanoid Glycoside Analysis

This protocol provides a general method for extracting PhGs, including this compound, from plant material.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

80% (v/v) Methanol

-

Mortar and pestle or tissue homogenizer

-

Centrifuge tubes (e.g., 1.5 mL or 15 mL)

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

-

HPLC vials

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use freeze-dried tissue.

-

Grind the frozen or freeze-dried tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

Weigh approximately 100 mg of the powdered tissue into a centrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture in a sonicator bath for 30 minutes at room temperature.

-

Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new centrifuge tube.

-

Repeat the extraction of the pellet with another 1 mL of 80% methanol to ensure complete extraction.

-

Combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Store the extract at -20°C until HPLC analysis.

HPLC Quantification of this compound

This protocol outlines a typical HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV-vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% (v/v) Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10-30% B (linear gradient)

-

25-30 min: 30-50% B (linear gradient)

-

30-35 min: 50-10% B (linear gradient)

-

35-40 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 330 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a stock solution of this compound standard of known concentration in methanol.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared plant extracts.

-

Identify the this compound peak in the chromatograms of the extracts by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the extracts using the calibration curve.

Heterologous Expression and Functional Characterization of a Candidate 6'-O-Acyltransferase in Saccharomyces cerevisiae

This protocol describes a general workflow for expressing a candidate plant acyltransferase gene in yeast to verify its function.

Materials:

-

Yeast expression vector (e.g., pYES2).

-

Competent Saccharomyces cerevisiae cells (e.g., INVSc1).

-

Yeast transformation kit.

-

Synthetic complete (SC) medium with appropriate dropout supplements.

-

Galactose (for induction of gene expression).

-

Substrates: Hydroxytyrosol 1-O-glucoside (or a suitable precursor) and Caffeoyl-CoA.

-

Yeast protein extraction buffer.

-

Glass beads.

-

Enzyme assay buffer.

-

LC-MS system for product analysis.

Procedure:

1. Gene Cloning and Yeast Transformation: a. Amplify the full-length coding sequence of the candidate acyltransferase gene from plant cDNA. b. Clone the amplified gene into a yeast expression vector under the control of a galactose-inducible promoter (e.g., GAL1). c. Transform the expression construct into competent S. cerevisiae cells using a standard yeast transformation protocol. d. Select for transformed yeast colonies on appropriate SC dropout medium.

2. Protein Expression: a. Inoculate a single colony of transformed yeast into SC dropout medium containing glucose and grow overnight. b. Inoculate a larger culture with the overnight culture in SC dropout medium containing raffinose and grow to mid-log phase. c. Induce protein expression by adding galactose to a final concentration of 2% (w/v) and incubate for 16-24 hours at 30°C.

3. Crude Protein Extraction: a. Harvest the yeast cells by centrifugation. b. Resuspend the cell pellet in yeast protein extraction buffer. c. Lyse the cells by vortexing with glass beads. d. Clarify the lysate by centrifugation to obtain the crude protein extract (supernatant).

4. Enzyme Assay: a. Set up the enzyme reaction mixture containing:

- Crude protein extract.

- Hydroxytyrosol 1-O-glucoside.

- Caffeoyl-CoA.

- Enzyme assay buffer (e.g., phosphate buffer, pH 7.0). b. Incubate the reaction at 30°C for a defined period (e.g., 1 hour). c. Stop the reaction by adding an equal volume of methanol or by heat inactivation. d. Centrifuge to pellet any precipitated protein.

5. Product Analysis: a. Analyze the supernatant by LC-MS. b. Compare the retention time and mass spectrum of the product with an authentic this compound standard to confirm the identity of the reaction product. c. A control reaction with crude protein from yeast transformed with an empty vector should be included to ensure the observed activity is due to the expressed plant enzyme.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the functional characterization of a candidate acyltransferase.

Caption: Workflow for heterologous expression and functional characterization of a candidate this compound acyltransferase.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the intricate metabolic networks within plants. While the general framework of the pathway is understood, the specific enzyme responsible for the key 6'-O-caffeoylation step remains to be definitively identified and characterized in most plant species. Future research should focus on the discovery and functional characterization of this putative BAHD acyltransferase. The elucidation of its kinetic properties and substrate specificity will be paramount for successful metabolic engineering strategies. Furthermore, a deeper understanding of the regulatory mechanisms governing the expression of the biosynthetic genes will be crucial for optimizing this compound production in either native plant systems or heterologous microbial hosts. The protocols and data presented in this guide provide a solid foundation for researchers to advance our knowledge of this compound biosynthesis and unlock its potential for pharmaceutical applications.

References

- 1. Two BAHD Acyltransferases Catalyze the Last Step in the Shikonin/Alkannin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Identification of UDP-Sugar-Dependent Glycosyltransferase and Acyltransferase Involved in the Phenylethanoid Glycoside Biosynthesis Induced by Methyl Jasmonate in Sesamum indicum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nzgajournal.org.nz [nzgajournal.org.nz]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of Isoacteoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isoacteoside, a phenylethanoid glycoside of significant interest in pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and analysis in complex matrices.

Mass Spectrometry Data

High-resolution mass spectrometry of this compound is typically performed using electrospray ionization (ESI) in negative ion mode, which readily produces a deprotonated molecular ion.

Table 1: High-Resolution ESI-MS Data for this compound

| Ion Description | Observed m/z | Theoretical m/z | Molecular Formula |

| [M-H]⁻ | 623.1984 | 623.1976 | C₂₉H₃₅O₁₅⁻ |

The fragmentation pattern of this compound in MS/MS experiments provides valuable structural information, primarily through the cleavage of glycosidic and ester linkages.

Table 2: Key MS/MS Fragmentation Data for this compound ([M-H]⁻ at m/z 623)

| Fragment Ion (m/z) | Proposed Neutral Loss | Structure of Fragment |

| 461 | C₉H₈O₃ (Caffeoyl moiety) | [M-H-caffeoyl]⁻ |

| 489 | C₆H₁₀O₅ (Rhamnose) | [M-H-rhamnose]⁻ |

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound is heavily reliant on a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy (COSY, HSQC, HMBC). The data presented here is based on spectra recorded in deuterated methanol (CD₃OD).

Table 3: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone (Phenylethanol moiety) | |||

| α | 2.78 | t | 7.0 |

| β | 3.95 | m | |

| 1' | 131.6 | s | |

| 2' | 6.68 | d | 2.0 |

| 5' | 6.67 | d | 8.0 |

| 6' | 6.55 | dd | 8.0, 2.0 |

| Aglycone (Caffeoyl moiety) | |||

| 2 | 7.04 | d | 2.0 |

| 5 | 6.77 | d | 8.2 |

| 6 | 6.93 | dd | 8.2, 2.0 |

| 7 (α) | 6.27 | d | 15.9 |

| 8 (β) | 7.58 | d | 15.9 |

| Glucose Moiety | |||

| 1'' | 4.38 | d | 7.8 |

| 2'' | 3.52 | m | |

| 3'' | 3.65 | t | 9.0 |

| 4'' | 4.91 | t | 9.5 |

| 5'' | 3.69 | m | |

| 6''a | 4.35 | dd | 11.8, 2.2 |

| 6''b | 4.52 | dd | 11.8, 6.0 |

| Rhamnose Moiety | |||

| 1''' | 5.18 | d | 1.5 |

| 2''' | 3.92 | m | |

| 3''' | 3.60 | dd | 9.5, 3.2 |

| 4''' | 3.33 | t | 9.5 |

| 5''' | 3.55 | m | |

| 6''' | 1.09 | d | 6.2 |

Table 4: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| Aglycone (Phenylethanol moiety) | |

| α | 36.5 |

| β | 72.1 |

| 1' | 131.6 |

| 2' | 117.2 |

| 3' | 146.1 |

| 4' | 144.8 |

| 5' | 116.5 |

| 6' | 121.3 |

| Aglycone (Caffeoyl moiety) | |

| 1 | 127.8 |

| 2 | 115.3 |

| 3 | 146.8 |

| 4 | 149.8 |

| 5 | 116.2 |

| 6 | 123.0 |

| 7 (α) | 148.3 |

| 8 (β) | 114.5 |

| 9 (C=O) | 168.4 |

| Glucose Moiety | |

| 1'' | 104.2 |

| 2'' | 76.2 |

| 3'' | 81.5 |

| 4'' | 71.8 |

| 5'' | 76.0 |

| 6'' | 64.8 |

| Rhamnose Moiety | |

| 1''' | 102.9 |

| 2''' | 72.3 |

| 3''' | 72.1 |

| 4''' | 73.8 |

| 5''' | 70.7 |

| 6''' | 18.0 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Mass Spectrometry (UPLC-Q-TOF-MS)

-

Instrumentation: Waters ACQUITY UPLC system coupled to a Xevo G2-XS QTOF Mass Spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Elution Gradient: A typical gradient starts with a low percentage of B, which is gradually increased to elute compounds of increasing hydrophobicity.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

MS Analysis:

-

Ionization Mode: ESI negative.

-

Capillary Voltage: 2.0 - 3.0 kV.

-

Cone Voltage: 40 V.

-

Source Temperature: 100 - 120 °C.

-

Desolvation Temperature: 350 - 450 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Acquisition Range: m/z 50 - 1200.

-

MS/MS: Collision-induced dissociation (CID) with argon as the collision gas. Collision energy can be ramped (e.g., 20-40 eV) to obtain comprehensive fragmentation information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: Bruker Avance III HD spectrometer (or equivalent) operating at a proton frequency of 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in ~0.5 mL of deuterated methanol (CD₃OD).

-

¹H NMR:

-

Pulse Program: zg30 or similar standard pulse sequence.

-

Acquisition Parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: zgpg30 with proton decoupling.

-

Acquisition Parameters: 1024-4096 scans, spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Standard pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf) are used.

-

COSY: Spectral widths in both dimensions are set to encompass all proton signals.

-

HSQC: The spectral width in F2 (¹H) is set to cover the proton chemical shift range, and in F1 (¹³C) to cover the carbon chemical shift range.

-

HMBC: Optimized for a long-range coupling constant of 8 Hz to observe 2- and 3-bond correlations.

-

Mandatory Visualizations

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Isoacteoside: A Comprehensive Technical Guide to its Biological Origins, Distribution, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoacteoside, a phenylethanoid glycoside, is a naturally occurring bioactive compound demonstrating significant therapeutic potential, particularly in the realm of anti-inflammatory applications. As a structural isomer of the more extensively studied acteoside (verbascoside), this compound is gaining increasing attention for its distinct biological activities. This technical guide provides an in-depth exploration of the biological origin, distribution across the plant kingdom, and current understanding of the biosynthetic pathways of this compound. Furthermore, it details established experimental protocols for its extraction, isolation, and quantification, and visually elucidates its mechanism of action through signaling pathway diagrams. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic promise of this compound.

Introduction

Phenylethanoid glycosides (PhGs) are a diverse class of water-soluble natural products widely distributed in the plant kingdom. Among them, this compound, also known as isoverbascoside, has emerged as a compound of significant interest due to its potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Structurally, it is an isomer of acteoside, differing in the position of the caffeoyl group on the central glucose moiety.[1][3] While often found in lower concentrations than its isomer, the unique biological profile of this compound necessitates a deeper understanding of its natural sources and production. This guide synthesizes the current knowledge on the botanical distribution, biosynthesis, and analytical methodologies pertaining to this compound, providing a foundational resource for future research and development.

Biological Origin and Distribution

This compound is predominantly found in plants of the order Lamiales, where it frequently co-occurs with acteoside.[1][4] Its presence has been documented in numerous plant families, including:

-

Lamiaceae (Mint family): Species within this family are known producers of various PhGs.

-

Plantaginaceae (Plantain family): Notably, species of the genus Plantago are well-documented sources of both acteoside and this compound.[5][6]

-

Orobanchaceae (Broomrape family): Parasitic plants of this family, such as those from the genus Cistanche, are rich sources of PhGs, including this compound.[7][8]

-

Verbenaceae (Verbena family): Various members of this family have been shown to contain this compound.

-

Acanthaceae (Acanthus family): Species such as Acanthus ebracteatus have been reported to contain this compound.[8]

-

Oleaceae (Olive family): While acteoside is more commonly reported, its isomer can also be present.

-

Gesneriaceae: This family is also known to produce a variety of phenylethanoid glycosides.[9]

While this compound is widely distributed, it is generally considered a minor component compared to acteoside in most plant sources.[1]

Quantitative Distribution of this compound and Acteoside in Selected Plant Species

The following table summarizes the quantitative analysis of this compound and its isomer, acteoside (verbascoside), in various plant species from the order Lamiales. This data highlights the variability in the content of these compounds across different species and the common observation of lower concentrations of this compound.

| Plant Species | Family | Plant Part | Extraction Solvent | This compound Content (µg/g DW) | Acteoside (Verbascoside) Content (µg/g DW) | Reference |

| Barleria prionitis | Acanthaceae | Not specified | Water | 13,273.36 ± 72.86 | - | [4] |

| Barleria lupulina | Acanthaceae | Not specified | Water | 10,183.33 ± 1,208.70 | - | [4] |

| Rhinacanthus nasutus | Acanthaceae | Not specified | Water | 7,633.33 ± 1,004.16 | - | [4] |

| Orthosiphon aristatus | Lamiaceae | Not specified | Water | 5,883.33 ± 208.17 | - | [4] |

| Nicoteba betonica | Lamiaceae | Not specified | Water | 4,580.89 ± 113.72 | - | [4] |

| Plantago psyllium | Plantaginaceae | Seeds | n-butanol extract | 17.9 mg/g of extract | 168.7 mg/g of extract | [10] |

Note: The study by Chelyn et al. (2022) focused on verbascoside and isoverbascoside levels, and for some entries, the specific isomer was not delineated in the provided search snippets. The data from Li et al. (2005) is presented as mg per gram of n-butanol extract, not dry weight of the plant material.

Biosynthesis of this compound

The biosynthetic pathway of acteoside is more extensively characterized than that of this compound. It is generally accepted that the biosynthesis of these related compounds involves the convergence of the phenylpropanoid and tyrosine-derived pathways.

The current understanding suggests two primary routes for the formation of this compound:

-

Isomerization of Acteoside: There is evidence to suggest that this compound can be formed through the non-enzymatic isomerization of acteoside, where the caffeoyl group migrates from the C4 to the C6 position of the glucose moiety. This isomerization can be influenced by factors such as pH and temperature during extraction and storage.

-

Direct Enzymatic Synthesis: While not definitively proven, it is plausible that a specific acyltransferase enzyme could directly catalyze the acylation of the C6 hydroxyl group of the precursor molecule with a caffeoyl moiety, leading to the direct synthesis of this compound. However, specific enzymes responsible for this direct pathway have yet to be identified.

Putative Biosynthetic Pathway

The biosynthesis of the precursor phenylethanoid glycoside involves the following key steps:

-

Phenylpropanoid Pathway: Phenylalanine is converted to caffeoyl-CoA.

-

Tyrosine-derived Pathway: Tyrosine is converted to hydroxytyrosol.

-

Glycosylation: Hydroxytyrosol is glycosylated to form hydroxytyrosol-glucoside.

-

Acylation and further Glycosylation: The central glucose is then acylated with caffeoyl-CoA and glycosylated with rhamnose to form acteoside or this compound.

The final acylation step is the likely point of divergence between the biosynthesis of acteoside and this compound.

Experimental Protocols

Extraction and Isolation of this compound

A detailed protocol for the isolation and purification of this compound from Plantago psyllium seeds using High-Speed Counter-Current Chromatography (HSCCC) has been established.

Protocol: Isolation of this compound from Plantago psyllium Seeds

-

Extraction:

-

Powdered seeds of Plantago psyllium are extracted with 70% ethanol.

-

The ethanol extract is concentrated under reduced pressure and then partitioned between water and n-butanol.

-

The n-butanol fraction, enriched with phenylethanoid glycosides, is collected and concentrated.

-

-

HSCCC Separation:

-

Solvent System: A two-phase solvent system of ethyl acetate-water (1:1, v/v) is prepared and equilibrated.

-

Instrumentation: A high-speed counter-current chromatograph is prepared by filling the column with the upper stationary phase, followed by pumping the lower mobile phase at a specific flow rate.

-

Sample Injection: The dried n-butanol extract is dissolved in a mixture of the upper and lower phases and injected into the HSCCC system.

-

Fraction Collection: The effluent from the column is continuously monitored by UV detection, and fractions are collected.

-

Purification: Fractions containing this compound are pooled, concentrated, and may be subjected to a second round of HSCCC for further purification if necessary.

-

-

Analysis and Identification:

-

The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).

-

The structure is confirmed by spectroscopic methods such as UV, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

-

Workflow for this compound Isolation

Caption: Workflow for the extraction and isolation of this compound.

Quantification of this compound

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in complex plant extracts.

Protocol: UPLC-MS/MS Quantification of this compound

-

Sample Preparation:

-

A known weight of the dried and powdered plant material is extracted with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or maceration.

-

The extract is filtered and diluted to a known volume.

-

For plasma samples, protein precipitation with a solvent like methanol is performed.[11]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a UPLC HSS T3 column, is typically used.

-

Mobile Phase: A gradient elution with a binary solvent system, commonly consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

Injection Volume: A small injection volume (e.g., 1-5 µL) is used.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) is used, often in negative ion mode for phenylethanoid glycosides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

-

-

Quantification:

-

A calibration curve is constructed using a series of standard solutions of purified this compound of known concentrations.

-

The concentration of this compound in the samples is determined by interpolating the peak area ratios of the analyte to the internal standard on the calibration curve.

-

Signaling Pathways Modulated by this compound

This compound exerts its potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade.

TLR4 Signaling Pathway Inhibition by this compound

Caption: this compound inhibits TLR4 dimerization, blocking downstream NF-κB and MAPK signaling.

Upon stimulation by lipopolysaccharide (LPS), TLR4 dimerizes and recruits adaptor proteins MyD88 and TRIF.[1][9] This initiates a downstream signaling cascade involving TAK1, which in turn activates the IKK complex and MAPKs (JNK and p38).[1][9] Activation of the IKK complex leads to the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus.[9] Simultaneously, activated MAPKs lead to the activation of the transcription factor AP-1.[1] Both NF-κB and AP-1 induce the expression of pro-inflammatory genes, such as COX-2, iNOS, TNF-α, IL-6, and IL-1β.[1][9]

This compound has been shown to inhibit the initial step of this cascade by blocking LPS-induced TLR4 dimerization.[1] This upstream inhibition prevents the recruitment of MyD88 and TRIF, thereby attenuating the activation of both the NF-κB and MAPK pathways and ultimately suppressing the production of inflammatory mediators.[1][9]

Conclusion and Future Directions

This compound is a promising phenylethanoid glycoside with well-documented anti-inflammatory properties. Its widespread, albeit often low-level, distribution in the plant kingdom, particularly in the order Lamiales, presents both challenges and opportunities for its sourcing and production. While often co-occurring with its more abundant isomer, acteoside, the distinct biological activities of this compound warrant further investigation and the development of efficient isolation and synthesis methods.

Future research should focus on:

-

Comprehensive Quantitative Surveys: Broader screening of plant species to identify high-yield natural sources of this compound.

-

Elucidation of Biosynthetic Pathway: Identification of the specific enzymes involved in this compound biosynthesis to enable metabolic engineering approaches for enhanced production in plants or microbial systems.

-

Pharmacokinetic and Pharmacodynamic Studies: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its therapeutic application.

-

Exploration of Other Therapeutic Applications: Further research into its potential as a neuroprotective, antioxidant, and anticancer agent.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and therapeutic application of this compound.

References

- 1. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of verbascoside- and isoverbascoside-rich Lamiales medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acteoside and this compound Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. real-j.mtak.hu [real-j.mtak.hu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Isoacteoside: A Comprehensive Technical Overview for Scientific Professionals

An In-depth Examination of the Phenylethanoid Glycoside Isoacteoside, Detailing its Physicochemical Properties, Biological Activities, and Mechanisms of Action.

Abstract

This compound, a phenylethanoid glycoside found in a variety of plant species, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, with a focus on its core chemical identifiers, and summarizes key quantitative data and experimental insights relevant to researchers, scientists, and drug development professionals.

Core Chemical and Physical Data

This compound is chemically identified by the CAS Registry Number 61303-13-7 .[1][2][3] Its molecular formula is C29H36O15 , corresponding to a molecular weight of approximately 624.59 g/mol .[1][2][3][4] This compound is also known by its synonym, isoverbascoside.[1][2]

| Identifier | Value | Source |

| CAS Number | 61303-13-7 | [1][2][3][5] |

| Molecular Formula | C29H36O15 | [1][2][3][4] |

| Molecular Weight | 624.59 g/mol | [2][3][4] |

| Synonyms | Isoverbascoside | [1][2] |

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development.

Anti-inflammatory Properties

A significant body of research points to the potent anti-inflammatory effects of this compound. These effects are mediated through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (specifically c-Jun N-terminal kinase, p38, and extracellular signal-regulated protein kinase).[5] Furthermore, this compound has been shown to act on caspase-1, a critical component of the inflammasome.[5] Experimental evidence includes the reduction of xylene-induced ear edema in mice.[6]

Antioxidant and Neuroprotective Effects

This compound demonstrates notable antioxidant activity by scavenging free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and inhibiting hydrogen peroxide-induced lipid peroxidation in cell-based assays.[6] These antioxidant properties likely contribute to its neuroprotective effects. Studies have shown that this compound can protect against amyloid-β peptide-induced cytotoxicity and cognitive deficits.[6] In animal models, it has been observed to decrease brain amyloid deposition and improve exploratory behavior in rats infused with amyloid-β (1-42).[6]

Anti-cancer Activity

Emerging research indicates that this compound may possess anti-cancer properties. It has been shown to induce apoptosis and the production of reactive oxygen species (ROS) in OVCAR-3 ovarian cancer cells, leading to a reduction in cell viability.[6] In vivo studies using an OVCAR-3 mouse xenograft model demonstrated that administration of this compound at a dose of 30 mg/kg resulted in the inhibition of tumor growth.[6]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are underpinned by its interaction with several key cellular signaling pathways. The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway, a central regulator of inflammation.

References

A Technical Guide to Commercial Sourcing and Application of Purified Isoacteoside

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for purified isoacteoside (also known as isoverbascoside), a phenylethanoid glycoside of significant interest for its diverse biological activities. This document offers a comparative analysis of commercial suppliers, detailed experimental protocols for its analysis, and an exploration of its mechanisms of action, particularly its role in key cellular signaling pathways.

Commercial Suppliers of Purified this compound

The availability of high-purity this compound is critical for reproducible in vitro and in vivo studies. A number of reputable suppliers offer this compound, with varying purity levels, quantities, and pricing. The following table summarizes the offerings from several prominent commercial sources. Researchers are advised to request lot-specific certificates of analysis (COA) to verify purity and quality.

| Supplier | Product Number | CAS Number | Purity | Available Quantities | Price (USD) | Analytical Data Provided |

| MedChemExpress | HY-N0022 | 61303-13-7 | 99.73% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | $82 (5mg) - $474 (100mg) | COA, SDS, Handling Instructions |

| Sigma-Aldrich | SMB01011 | 61303-13-7 | ≥90% (LC/MS-ELSD) | 1 mg | ~$218 (£195.60) | Properties, Safety Info |

| RayBiotech | 331-70036-1 | 61303-13-7 | 98% | 20 mg | $286 | Datasheet/CoA |

| APExBIO | B5246 | 61303-13-7 | 99.15% | Not specified | Inquire for pricing | COA, HPLC, NMR, MSDS |

| LIDE PHARMACEUTICALS | N/A | 61303-13-7 | ≥99% | 1g, 25kg | $10/gram | COA available on request |

| Cayman Chemical | 20793 | 61303-13-7 | ≥98% | Not specified | Inquire for pricing | N/A |

| Doron Scientific | DS28044 | 61303-13-7 | 98% | 10mg | Inquire for pricing | COA & SDS on request |

Experimental Protocols

Accurate and reliable experimental methods are paramount in research. The following section details standardized protocols for the analysis and quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from methodologies described in the scientific literature for the separation and quantification of this compound.[1][2][3]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol).

-

Gradient Elution:

-

0-20 min: 10-30% B

-

20-25 min: 30-50% B

-

25-30 min: 50-10% B (return to initial conditions)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 330 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

-

Data Analysis: Purity is determined by the area percentage of the this compound peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful technique for the unambiguous structural elucidation of organic molecules like this compound.[1][4][5][6]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Experiments:

-

¹H NMR: Provides information on the proton environment in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete structure and differentiating it from its isomer, acteoside.

-

-

Data Analysis: Compare the acquired spectra with published data for this compound to confirm its identity and assess for the presence of any impurities.

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anti-inflammatory properties, through the modulation of key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB pathway. It has been demonstrated that this compound can directly interfere with the activation of this pathway by preventing the dimerization of Toll-like receptor 4 (TLR4) in response to inflammatory stimuli like lipopolysaccharide (LPS).[7][8][9] This blockade prevents the recruitment of downstream adaptor proteins MyD88 and TRIF, leading to reduced activation of IKK and subsequent phosphorylation and degradation of IκBα. As a result, the translocation of the p65 subunit of NF-κB to the nucleus is inhibited, leading to a downregulation of pro-inflammatory gene expression, including TNF-α, IL-6, and iNOS.[7][8]

Modulation of the PI3K/Akt/mTOR Signaling Pathway

Recent studies have also implicated this compound in the regulation of the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and apoptosis.[10] this compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in certain cancer cell lines.[10] This inhibition can lead to the induction of apoptosis and a reduction in cell proliferation, highlighting a potential anti-cancer role for this compound.

Supplier Selection and Quality Control Workflow

For researchers, the selection of a reliable supplier and the implementation of in-house quality control are crucial steps to ensure the validity of experimental results. The following workflow is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. mdpi.com [mdpi.com]

- 6. NMR-Based Metabolite Profiling and the Application of STOCSY toward the Quality and Authentication Assessment of European EVOOs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a dihydroxyphenylethyl glycoside, exhibits anti‐inflammatory effects through blocking toll‐like receptor 4 dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acteoside and this compound alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Isoacteoside Solubility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isoacteoside, a phenylethanoid glycoside with notable anti-inflammatory and neuroprotective properties. Understanding the solubility of this compound is critical for its application in research and drug development, from designing in vitro assays to formulating potential therapeutic agents. This document summarizes the available quantitative solubility data, details a standard experimental protocol for solubility determination, and visualizes key biological pathways associated with this compound's mechanism of action.

Quantitative Solubility of this compound

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data to facilitate comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.

| Solvent | Solubility | Temperature |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | Not Specified |

| Ethanol | ≥62.5 mg/mL[2] | Not Specified |

| Ethanol | 30 mg/mL[3] | Not Specified |

| Dimethylformamide (DMF) | 20 mg/mL[3] | Not Specified |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL[3] | Not Specified |

| Water | ~2.3 mg/mL (2281 mg/L, estimated) | 25 °C |

Note: While specific quantitative data for methanol and acetone were not found in the reviewed literature, phenylethanoid glycosides as a class are generally soluble in polar organic solvents. Verbascoside, an isomer of this compound, is described as being slightly soluble in methanol.[4]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A robust and widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method. This protocol is suitable for determining the solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, PBS)

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The amount of this compound should be more than what is expected to dissolve to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 48 hours. The agitation ensures thorough mixing and facilitates the dissolution process.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining microparticles, filter the supernatant through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve of known this compound concentrations is used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Key Biological Signaling Pathways of this compound

This compound exerts its biological effects, particularly its anti-inflammatory actions, by modulating specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by this compound.

Figure 1. this compound's inhibition of the TLR4-mediated inflammatory pathway.

Figure 2. Experimental workflow for the shake-flask solubility determination method.

References

Methodological & Application

Application Note & Protocol: Quantification of Isoacteoside using High-Performance Liquid Chromatography (HPLC)

Abstract

This document provides a detailed methodology for the quantitative analysis of isoacteoside in plant extracts and other relevant matrices using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quantification of this bioactive phenylethanoid glycoside.

Introduction

This compound, a phenylethanoid glycoside and an isomer of acteoside (verbascoside), is a naturally occurring compound found in a variety of medicinal plants, including those of the Plantago and Phlomis genera.[1][2][3][4] It exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making its accurate quantification crucial for quality control of herbal medicines, phytochemical research, and the development of new therapeutic agents.[5] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography to separate this compound from other components in the sample matrix. A C18 stationary phase is utilized with a polar mobile phase, typically a gradient mixture of an acidified aqueous solution and an organic solvent such as acetonitrile or methanol.[1][2] Separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by detecting the UV absorbance of this compound at its maximum wavelength and comparing the peak area to that of a certified reference standard.

Experimental Protocols

Equipment and Reagents

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

-

Reagents:

-

This compound certified reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Ultrapure water

-

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 10 to 100 µg/mL.[2] These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material (e.g., leaves) at a controlled temperature (e.g., 40-50 °C) to a constant weight and grind it into a fine powder.

-

Extraction: Accurately weigh approximately 1.0 g of the powdered plant material and place it in a flask. Add a suitable volume of extraction solvent (e.g., 25 mL of methanol).

-

Sonication: Sonicate the mixture in an ultrasonic bath for 30-45 minutes to facilitate extraction.

-

Centrifugation and Filtration: Centrifuge the extract at approximately 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-10 min: 10-20% B10-30 min: 20-30% B30-40 min: 30-50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 330 nm[6] |

| Injection Volume | 10 µL |

Note: These conditions may require optimization depending on the specific HPLC system and column used.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[7] Key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

| Parameter | Result |

| Concentration Range | 10 - 100 µg/mL[2] |

| Correlation Coefficient (r²) | ≥ 0.999 |

Accuracy

Accuracy is determined by recovery studies, where a known amount of this compound is added to a sample matrix and the recovery is calculated.

| Spiked Concentration Level | Acceptance Criteria for Recovery |

| Low | 80% - 120% |

| Medium | 80% - 120% |

| High | 80% - 120% |

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

| Precision Level | Acceptance Criteria (RSD) |

| Repeatability (Intra-day) | ≤ 2.0% |

| Intermediate Precision (Inter-day) | ≤ 3.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

| Parameter | Method | Typical Value |

| LOD | Signal-to-Noise Ratio of 3:1 | ~0.1 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | ~0.3 µg/mL |

Data Presentation

The quantitative data for the HPLC method validation for this compound are summarized in the following tables.

Table 1: Chromatographic and System Suitability Data

| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | RSD of Peak Area (%) |

| This compound | Approx. 25-30 | < 1.5 | > 5000 | < 1.0 |

Table 2: Method Validation Summary

| Validation Parameter | Specification | Typical Result |

| Linearity Range (µg/mL) | - | 10 - 100[2] |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (Recovery %) | 80 - 120% | 98.5% - 101.2% |

| Precision (RSD %) | ||

| - Repeatability | ≤ 2.0% | 0.85% |

| - Intermediate Precision | ≤ 3.0% | 1.5% |

| LOD (µg/mL) | Report | ~0.1 |

| LOQ (µg/mL) | Report | ~0.3 |

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound in plant materials and other relevant samples. The method is specific, linear, accurate, and precise, meeting the requirements for routine quality control and research applications. Proper sample preparation and adherence to the outlined chromatographic conditions are essential for obtaining accurate and reproducible results.

References

- 1. Identification by HPLC-PAD-MS and quantification by HPLC-PAD of phenylethanoid glycosides of five Phlomis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. primescholars.com [primescholars.com]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Application Notes & Protocols: Isoacteoside Extraction and Purification from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoacteoside, a phenylethanoid glycoside, is a naturally occurring compound found in a variety of medicinal plants, including those from the Cistanche and Plantago genera. It has garnered significant interest within the scientific and pharmaceutical communities due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective properties. These therapeutic potentials underscore the importance of efficient and reproducible methods for its extraction and purification to facilitate further research and drug development.

This document provides detailed application notes and standardized protocols for the extraction and purification of this compound from plant materials. The methodologies described herein are compiled from validated scientific literature and are intended to serve as a comprehensive guide for researchers.

Extraction of this compound

The initial step in obtaining this compound involves its extraction from dried and powdered plant material. The choice of extraction method and solvent system is critical for maximizing the yield and purity of the crude extract.

Common Extraction Methods

Several methods can be employed for the extraction of this compound, with the selection often depending on the laboratory scale, available equipment, and the specific plant matrix.

-

Maceration: This simple technique involves soaking the plant material in a selected solvent for an extended period with occasional agitation. It is a straightforward method suitable for initial laboratory-scale extractions.

-

Soxhlet Extraction: This continuous extraction method offers higher efficiency than maceration by repeatedly washing the plant material with fresh, heated solvent.

-

Ultrasonic-Assisted Extraction (UAE): The use of ultrasonic waves can enhance the extraction efficiency by disrupting plant cell walls, thereby facilitating the release of bioactive compounds into the solvent.

Recommended Solvents

Polar solvents are generally used for the extraction of phenylethanoid glycosides like this compound. Common choices include:

The ratio of solvent to plant material typically ranges from 1:1 to 50:1 (v/w), with a preferred range of 5:1 to 20:1 to ensure thorough extraction[1][2].

General Extraction Protocol (Maceration)

-

Preparation of Plant Material: Air-dry or freeze-dry the plant material and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Soaking: Submerge the powdered plant material in 70% ethanol at a solvent-to-solid ratio of 10:1 (v/w).

-

Extraction: Allow the mixture to macerate for 24-48 hours at room temperature with periodic shaking.

-

Filtration: Separate the extract from the solid plant residue by filtration through filter paper.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Purification of this compound

The crude extract contains a complex mixture of compounds, necessitating further purification to isolate this compound. Chromatographic techniques are the most effective methods for this purpose.

Chromatographic Purification Techniques

-

Column Chromatography: This is a fundamental purification technique used for the initial fractionation of the crude extract. Silica gel and Sephadex LH-20 are commonly used stationary phases.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is often used for the final purification of this compound. Reversed-phase columns (e.g., C18) are typically employed[3].

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, minimizing irreversible adsorption of the target compound. It has been successfully used for the separation of this compound from acteoside[4][5].

General Purification Protocol (Column Chromatography followed by HPLC)

Step 1: Macroporous Resin Column Chromatography (Initial Fractionation)

-

Sample Loading: Dissolve the crude extract in water and apply it to a pre-equilibrated macroporous resin column.

-

Elution: Sequentially elute the column with water followed by increasing concentrations of ethanol (e.g., 20%, 40%, 60%, 80%).

-

Fraction Collection and Analysis: Collect the fractions and analyze them using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

-

Pooling and Concentration: Pool the this compound-rich fractions and concentrate them using a rotary evaporator.

Step 2: Preparative High-Performance Liquid Chromatography (Final Purification)

-

Column: A reversed-phase C18 column is typically used[3].

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is a common mobile phase system.

-

Injection and Elution: Inject the concentrated fraction from the previous step onto the HPLC column and elute with the mobile phase gradient.

-

Fraction Collection: Collect the peaks corresponding to this compound based on the retention time of a standard.

-

Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain this compound as a powder.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and purification of this compound.

Table 1: Extraction Yields of this compound from Different Plant Sources

| Plant Species | Extraction Method | Solvent | Yield | Reference |

| Plantago psyllium | Maceration | n-Butanol | 17.5 mg from 978 mg extract | [4][5] |

| Cistanche tubulosa | Solvent Extraction | Ethyl acetate-n-butanol-glacial acetic acid-water | Not specified | [6] |

| Cistanche deserticola | Solvent Extraction | n-Butanol | 30.1 mg from 1412 mg extract | [7] |

Table 2: Purification Parameters for this compound

| Purification Method | Stationary Phase/Solvent System | Purity Achieved | Recovery Rate | Reference |

| HSCCC | Ethyl acetate-water (1:1, v:v) | 94% | 84% | [4][5] |

| HSCCC | Ethyl acetate-n-butanol-ethanol-water (0.5:0.5:0.1:1, v/v/v/v) | >92.5% | Not specified | [7] |

Experimental Workflow and Signaling Pathway Diagrams

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes Plant [label="Plant Material (e.g., Cistanche, Plantago)"]; Grinding [label="Grinding"]; Extraction [label="Extraction\n(e.g., Maceration, Soxhlet)"]; Filtration [label="Filtration"]; Concentration1 [label="Concentration\n(Rotary Evaporation)"]; CrudeExtract [label="Crude Extract"]; ColumnChromatography [label="Column Chromatography\n(e.g., Macroporous Resin, Silica Gel)"]; Fractionation [label="Fractionation"]; TLC_HPLC_Analysis [label="TLC/HPLC Analysis"]; Pooling [label="Pooling of this compound-rich Fractions"]; Concentration2 [label="Concentration"]; Prep_HPLC [label="Preparative HPLC"]; PurityAnalysis [label="Purity Analysis (Analytical HPLC)"]; Lyophilization [label="Lyophilization"]; Purethis compound [label="Pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes Plant [label="Plant Material (e.g., Cistanche, Plantago)"]; Grinding [label="Grinding"]; Extraction [label="Extraction\n(e.g., Maceration, Soxhlet)"]; Filtration [label="Filtration"]; Concentration1 [label="Concentration\n(Rotary Evaporation)"]; CrudeExtract [label="Crude Extract"]; ColumnChromatography [label="Column Chromatography\n(e.g., Macroporous Resin, Silica Gel)"]; Fractionation [label="Fractionation"]; TLC_HPLC_Analysis [label="TLC/HPLC Analysis"]; Pooling [label="Pooling of this compound-rich Fractions"]; Concentration2 [label="Concentration"]; Prep_HPLC [label="Preparative HPLC"]; PurityAnalysis [label="Purity Analysis (Analytical HPLC)"]; Lyophilization [label="Lyophilization"]; Purethis compound [label="Pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Plant -> Grinding; Grinding -> Extraction; Extraction -> Filtration; Filtration -> Concentration1; Concentration1 -> CrudeExtract; CrudeExtract -> ColumnChromatography; ColumnChromatography -> Fractionation; Fractionation -> TLC_HPLC_Analysis; TLC_HPLC_Analysis -> Pooling; Pooling -> Concentration2; Concentration2 -> Prep_HPLC; Prep_HPLC -> PurityAnalysis; PurityAnalysis -> Lyophilization; Lyophilization -> Purethis compound; }" alt="Workflow for this compound Extraction and Purification." width="760"

Caption: A generalized workflow for the extraction and purification of this compound from plant material.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes LPS [label="LPS (Lipopolysaccharide)"]; TLR4 [label="TLR4 Dimerization"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MyD88 [label="MyD88 Recruitment"]; TRIF [label="TRIF Recruitment"]; TAK1 [label="TAK1 Phosphorylation"]; IKK [label="IKK Phosphorylation"]; IkappaB [label="IκBα Phosphorylation & Degradation"]; NFkappaB [label="NF-κB Nuclear Translocation"]; MAPK [label="MAPK Phosphorylation\n(JNK, p38)"]; AP1 [label="AP-1 Activation"]; Inflammatory_Genes [label="Pro-inflammatory Gene Expression\n(TNF-α, IL-6, IL-1β, iNOS, COX-2)"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes LPS [label="LPS (Lipopolysaccharide)"]; TLR4 [label="TLR4 Dimerization"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MyD88 [label="MyD88 Recruitment"]; TRIF [label="TRIF Recruitment"]; TAK1 [label="TAK1 Phosphorylation"]; IKK [label="IKK Phosphorylation"]; IkappaB [label="IκBα Phosphorylation & Degradation"]; NFkappaB [label="NF-κB Nuclear Translocation"]; MAPK [label="MAPK Phosphorylation\n(JNK, p38)"]; AP1 [label="AP-1 Activation"]; Inflammatory_Genes [label="Pro-inflammatory Gene Expression\n(TNF-α, IL-6, IL-1β, iNOS, COX-2)"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges LPS -> TLR4; this compound -> TLR4 [label="Blocks", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; TLR4 -> MyD88; TLR4 -> TRIF; MyD88 -> TAK1; TRIF -> TAK1; TAK1 -> IKK; TAK1 -> MAPK; IKK -> IkappaB; IkappaB -> NFkappaB [style=dashed, label="leads to"]; NFkappaB -> Inflammatory_Genes; MAPK -> AP1; AP1 -> Inflammatory_Genes; Inflammatory_Genes -> Inflammation; }" alt="Anti-inflammatory signaling pathway of this compound." width="760"

Caption: this compound inhibits inflammation by blocking TLR4 dimerization and subsequent downstream signaling.[8][9][10][11]

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the successful extraction and purification of this compound from plant sources. The selection of the most appropriate methods will depend on the specific research goals, available resources, and the plant material being investigated. Adherence to these detailed protocols will enable researchers to obtain high-purity this compound, facilitating further investigation into its promising therapeutic properties.

References

- 1. WO2017121333A1 - Use of cistanche tubulosa extract and this compound in protection of muscles - Google Patents [patents.google.com]

- 2. US9931367B2 - Uses of cistanche tubulosa extract and this compound in protecting muscle - Google Patents [patents.google.com]

- 3. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and purification of acteoside and this compound from Plantago psyllium L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acteoside and this compound alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway | PLOS One [journals.plos.org]

- 10. Acteoside and this compound alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a dihydroxyphenylethyl glycoside, exhibits anti‐inflammatory effects through blocking toll‐like receptor 4 dimerization - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Isolating Isoacteoside from Cistanche salsa

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cistanche salsa, a parasitic plant native to arid regions, is a source of various bioactive compounds, prominent among which are phenylethanoid glycosides (PhGs). Isoacteoside (also known as isoverbascoside) is a significant PhG found in Cistanche species that, along with its isomer acteoside, exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] The structural similarity of these isomers presents a purification challenge.